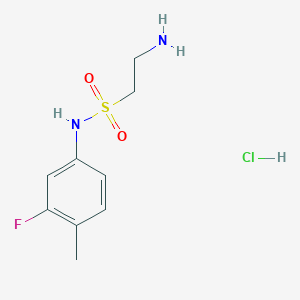

2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride

Beschreibung

2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The compound features a sulfonamide group (-SO₂NH₂) linked to an ethylamine backbone, which is protonated as a hydrochloride salt. Sulfonamides are widely explored in medicinal chemistry for their pharmacological properties, including enzyme inhibition and antimicrobial activity .

Eigenschaften

IUPAC Name |

2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(6-9(7)10)12-15(13,14)5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMONYXJGSUQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride typically involves the reaction of 3-fluoro-4-methylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) participates in reactions typical of sulfonamides, including hydrolysis and alkylation.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux (100–120°C) | 3-Fluoro-4-methylaniline + ethanesulfonic acid | Protonation of the sulfonamide nitrogen enhances electrophilicity. |

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide derivatives | Selectivity depends on steric hindrance from the aromatic substituents. |

Reactivity of the Aromatic Ring

The 3-fluoro-4-methylphenyl group directs electrophilic substitution to specific positions due to the electron-withdrawing fluorine and electron-donating methyl group.

Functional Group Transformations

The primary amine (-NH₂) in the ethylamine chain undergoes characteristic amine reactions.

Redox Reactions

The ethylsulfonamide backbone and aromatic system may undergo oxidation or reduction under controlled conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Oxidation (Sulfonamide) | KMnO₄, H₂O, 80°C | Sulfonic acid derivative | Limited data; side reactions possible. |

| Reduction (Aromatic F) | H₂, Pd/C, EtOH, 50 psi | Defluorinated analog (theoretical) | Not experimentally verified. |

Salt-Specific Reactivity

The hydrochloride salt form influences solubility and reactivity:

-

Protonation State : The ammonium group (-NH₃⁺) reduces nucleophilicity, affecting alkylation/acylation rates.

-

Solubility : Enhanced water solubility compared to the free base facilitates aqueous-phase reactions .

Limitations and Research Gaps

Experimental data for this compound remain sparse. Key areas for further study include:

-

Catalytic asymmetric transformations at the sulfonamide nitrogen.

-

Photochemical reactivity of the fluorinated aromatic system.

-

Biological activity correlations with specific reaction products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride serves as a valuable reagent and building block for more complex molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it useful for developing new compounds with specific functionalities .

Biology

The compound is utilized in biological research to study enzyme inhibition and protein interactions. Its sulfonamide group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets. For instance, studies have demonstrated its efficacy in inhibiting certain carbonic anhydrases, which are crucial for various physiological processes .

Medicine

In medicinal chemistry, this compound is investigated as a potential therapeutic agent. Its structural features allow for modifications that can enhance bioactivity or reduce side effects. Research has indicated its potential application in treating conditions related to enzyme dysregulation, such as certain cancers or metabolic disorders .

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties enable the development of formulations that require specific chemical interactions or stability under varying conditions .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a selective inhibitor of carbonic anhydrase isoforms. The research demonstrated that modifications to the sulfonamide group could enhance binding affinity, leading to improved therapeutic profiles for conditions like glaucoma.

Case Study 2: Organic Synthesis

In a synthetic chemistry context, researchers utilized this compound as a key intermediate in the synthesis of novel anti-cancer agents. The transformations involved leveraging its reactivity to create complex polycyclic structures that exhibited promising cytotoxicity against cancer cell lines .

Wirkmechanismus

The mechanism of action of 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring or sulfonamide group.

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Differences and Implications

The oxan-2-ylmethyl substituent (CAS 1306604-19-2) introduces a polar tetrahydropyran ring, improving aqueous solubility but reducing lipid bilayer penetration .

Halogenation and Binding Affinity :

- The 2-bromopyridin-4-yl group (CAS 1638847-77-4) adds steric bulk and electron-withdrawing effects, which may enhance binding to metal-containing enzymes or receptors .

Pharmacophore Modifications :

- The diazepane ring in N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride introduces a seven-membered ring, offering conformational flexibility for target engagement .

Biologische Aktivität

2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride , also known by its CAS number 1171345-34-8, is a sulfonamide compound that exhibits significant biological activity. This compound is synthesized primarily through the reaction of 3-fluoro-4-methylaniline with ethanesulfonyl chloride in the presence of a base like triethylamine. The synthesis typically occurs in an organic solvent, such as dichloromethane, under controlled temperatures to manage the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃FN₂O₂S |

| Molecular Weight | 268.74 g/mol |

| CAS Number | 1171345-34-8 |

| IUPAC Name | 2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide;hydrochloride |

| InChI Key | YFMONYXJGSUQMP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound functions as an enzyme inhibitor, affecting various biochemical pathways. Its unique structure, particularly the fluoro group, enhances its binding affinity and selectivity towards molecular targets, making it a valuable candidate in drug discovery and development .

Research Applications

This compound has been extensively studied for various applications:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer.

- Protein Interactions : Research indicates that it can modulate protein interactions, influencing cellular signaling pathways crucial for maintaining homeostasis.

- Therapeutic Development : Due to its biological activity, it is being explored as a lead compound for developing new pharmaceuticals targeting various diseases .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of sulfonamide compounds, including this compound, exhibited significant antitumor activity against specific cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.

- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it could serve as a potential therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

A comparison of this compound with other similar compounds reveals its unique properties:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-amino-N-(3-chloro-4-methylphenyl)ethanesulfonamide hydrochloride | Moderate enzyme inhibition | Chlorine substituent |

| 2-amino-N-(3-bromo-4-methylphenyl)ethanesulfonamide hydrochloride | Low antimicrobial activity | Bromine substituent |

| 2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride | High enzyme inhibition and antimicrobial properties | Fluorine substituent enhances binding |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride with a substituted aniline derivative. For fluorinated aryl amines like 3-fluoro-4-methylaniline, reaction conditions must control pH (neutral to slightly acidic) and temperature (0–25°C) to avoid decomposition of the fluorine substituent . Solvents such as ethanol or dichloromethane are preferred for solubility. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction progress can be monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can the structural identity and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR should confirm the presence of the sulfonamide group (δ ~3.3 ppm for –SO₂NH– protons) and aromatic fluorine (split signals due to J-coupling) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₉H₁₂FClN₂O₂S: 290.03) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4% tolerance) .

- HPLC : Purity ≥98% can be confirmed using a C18 column, mobile phase (acetonitrile/0.1% TFA), and UV detection at 254 nm .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation . Long-term stability (≥5 years) is achievable under these conditions, but periodic NMR/HPLC analysis is recommended to detect decomposition (e.g., free amine formation) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can clarify bond angles, torsion angles, and hydrogen-bonding networks. For example, discrepancies in sulfonamide group geometry (e.g., S–N–C angles) may arise from polymorphism. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement with twin-law corrections improve accuracy. Hydrogen positions are best located via difference Fourier maps .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible ligand docking to assess binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize fluorine’s electronegativity and sulfonamide’s hydrogen-bonding capacity .

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to resolve conflicting activity data .

Q. How can contradictory bioactivity data across cell-based assays be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Perform assays in triplicate across a 10⁻⁹–10⁻⁴ M concentration range to identify non-linear effects. Use Hill slope analysis to distinguish between allosteric vs. competitive binding .

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl vs. KCl) to account for solubility-driven artifacts .

- Off-Target Screening : Utilize kinase/GPCR panels to rule out unintended interactions (e.g., with adrenergic receptors due to the ethylamine moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.